molecular formula C8H13N3O3 B1327056 tert-butyl 3-(hydroxymethyl)-1H-1,2,4-triazole-1-carboxylate CAS No. 1142202-21-8

tert-butyl 3-(hydroxymethyl)-1H-1,2,4-triazole-1-carboxylate

Cat. No. B1327056
M. Wt: 199.21 g/mol
InChI Key: TUAGEPQVWDMJHW-UHFFFAOYSA-N
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Description

Tert-butyl 3-(hydroxymethyl)-1H-1,2,4-triazole-1-carboxylate is a chemical compound that is part of a broader class of 1,2,4-triazole derivatives. These compounds are of significant interest due to their diverse range of applications, particularly in medicinal chemistry and as intermediates in organic synthesis. The 1,2,4-triazole moiety is a common scaffold in drug design, often contributing to the biological activity of pharmaceutical agents .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives can involve various strategies, including the reaction of ester tert-butoxycarbonylhydrazones with carboxylic acid hydrazides to yield 4-tert-butoxycarbonylamino-1,2,4-triazoles . Additionally, the synthesis of related compounds, such as 1,4,7-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane, has been reported, which is an intermediate in the preparation of metal chelators like DO3A and DOTA . These synthetic routes often involve multiple steps, including protection and deprotection of functional groups, to achieve the desired triazole derivatives.

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is often confirmed using spectroscopic methods such as FTIR, NMR (both 1H and 13C), and mass spectrometry (MS). X-ray crystallographic analysis is also employed to determine the precise three-dimensional arrangement of atoms within the crystal lattice . Density functional theory (DFT) calculations are sometimes used to predict and confirm the molecular conformation and to compare with experimental data .

Chemical Reactions Analysis

1,2,4-Triazole derivatives exhibit a range of chemical reactivities depending on their substitution patterns. For instance, the reaction of 4-nitro-1,2,3-triazole with tert-butanol in the presence of sulfuric acid yields 1-tert-butyl-4-nitro-1,2,3-triazole . The tert-butyl group can be introduced as a protecting group and later removed to yield other substituted triazoles. The reactivity of these compounds can be further manipulated through various chemical transformations, such as alkylation, acylation, and reduction .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives are influenced by their molecular structure. These properties include thermal stability, solubility, and the presence of intramolecular hydrogen bonding, which can affect the compound's crystal packing and overall stability . The molecular electrostatic potential and frontier molecular orbitals, investigated through DFT, provide insights into the compound's reactivity and interaction with other molecules . The biological activity of these compounds, such as antibacterial and anthelmintic properties, is also of interest and can be evaluated through in vitro assays .

Scientific Research Applications

Synthesis of Heterocyclic Compounds:

  • A study reported the synthesis of 4-amino-3,5-dialkyl-4H-1,2,4-triazoles from ester tert-butoxycarbonylhydrazones, highlighting the versatility of tert-butyl triazole derivatives in synthesizing heterocyclic compounds (Lkizler, Demirbas, & Lkizler, 1996).

Catalytic Activity and Complex Formation

2. Research into palladium(II) complexes of 1,2,4-triazole-based N-heterocyclic carbenes used tert-butyl triazole derivatives. These complexes demonstrated significant catalytic activity in Suzuki–Miyaura cross-coupling reactions (Turek et al., 2014).

Synthesis of Novel Derivatives

3. The compound has been used in the synthesis of halo-substituted pyrazolo[5,1-c][1,2,4]triazines, representing another facet of its application in creating novel heterocyclic derivatives (Ivanov et al., 2017).

Application in Organic Synthesis

4. Research demonstrated its role in the synthesis of 4-amino-5-(tert-butyl-NNO-azoxy)-2-R-2H-1,2,3-triazole 1-oxides, showcasing its utility in organic synthesis processes (Zelenov et al., 2014).

Structural and Chemical Studies

5. The compound was involved in the synthesis, characterization, and de-tert-butylation of 4-tert-butyl-5-aryl-2,4-dihydro-3H-1,2,4-triazole-3-thione, contributing to the understanding of the structural and chemical properties of such compounds (RashidiN. & BeradB., 2012).

properties

IUPAC Name

tert-butyl 3-(hydroxymethyl)-1,2,4-triazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O3/c1-8(2,3)14-7(13)11-5-9-6(4-12)10-11/h5,12H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUAGEPQVWDMJHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=NC(=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401134458
Record name 1H-1,2,4-Triazole-1-carboxylic acid, 3-(hydroxymethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401134458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 3-(hydroxymethyl)-1H-1,2,4-triazole-1-carboxylate

CAS RN

1142202-21-8
Record name 1H-1,2,4-Triazole-1-carboxylic acid, 3-(hydroxymethyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142202-21-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-1,2,4-Triazole-1-carboxylic acid, 3-(hydroxymethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401134458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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